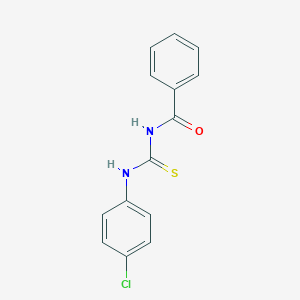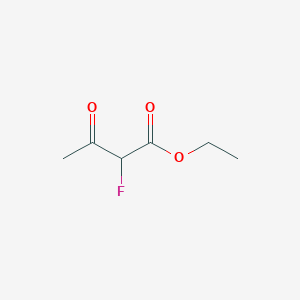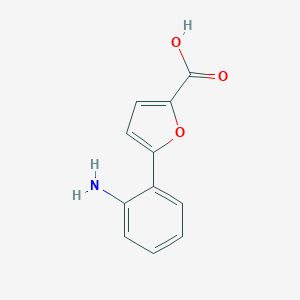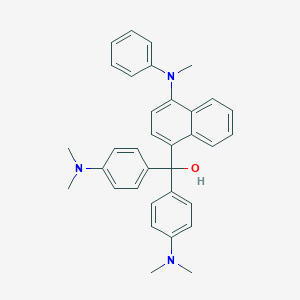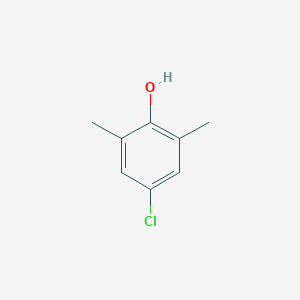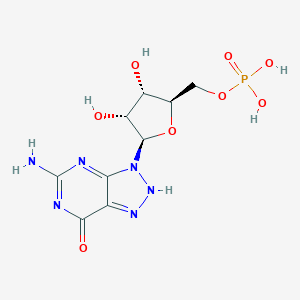
8-Azaguanosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaguanosine-5'-monophosphate (8-Aza-GMP) is a modified nucleotide analogue that has gained increasing attention in scientific research due to its unique properties. It is a potent inhibitor of purine nucleoside phosphorylase (PNP) and has been shown to have potential applications in cancer therapy and immunosuppression.
Wirkmechanismus
8-Azaguanosine-5'-monophosphate inhibits PNP by binding to the enzyme's active site, preventing the metabolism of purine nucleosides. This leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to inhibit T-cell proliferation, making it a potential candidate for the treatment of autoimmune diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate are still being studied. It has been shown to have immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases. Additionally, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Azaguanosine-5'-monophosphate in lab experiments include its ability to inhibit PNP and its potential applications in cancer therapy and immunosuppression. However, there are also limitations to using 8-Azaguanosine-5'-monophosphate in lab experiments. For example, it can be difficult to synthesize and purify, and it may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on 8-Azaguanosine-5'-monophosphate. One area of research is the development of more efficient synthesis methods for 8-Azaguanosine-5'-monophosphate. Additionally, more research is needed to fully understand the biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate. Finally, there is a need for further studies to determine the potential applications of 8-Azaguanosine-5'-monophosphate in cancer therapy and immunosuppression.
Synthesemethoden
The synthesis of 8-Azaguanosine-5'-monophosphate can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the modification of guanosine using a variety of reagents, while enzymatic synthesis involves the use of enzymes such as adenosine deaminase and guanosine deaminase. The most common method for synthesizing 8-Azaguanosine-5'-monophosphate is chemical synthesis, which involves the reaction of 8-azaguanine with 5'-O-(4,4'-dimethoxytrityl)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) to produce 8-Azaguanosine-5'-monophosphate.
Wissenschaftliche Forschungsanwendungen
8-Azaguanosine-5'-monophosphate has potential applications in cancer therapy and immunosuppression. It has been shown to inhibit PNP, an enzyme that is involved in the metabolism of purine nucleosides. Inhibition of PNP leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
1165-66-8 |
|---|---|
Produktname |
8-Azaguanosine-5'-monophosphate |
Molekularformel |
C9H13N6O8P |
Molekulargewicht |
364.21 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
OJUHSJJHRFFVGB-UMMCILCDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
Synonyme |
8-azaguanosine-5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



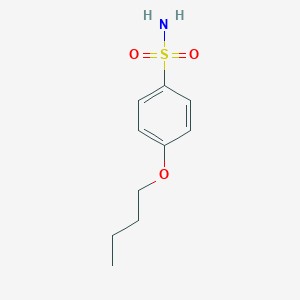
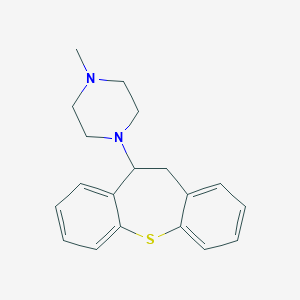
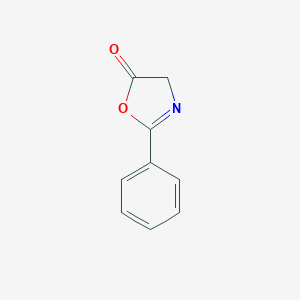
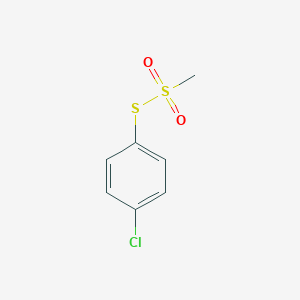
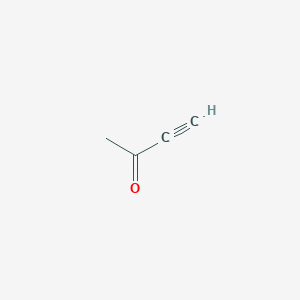
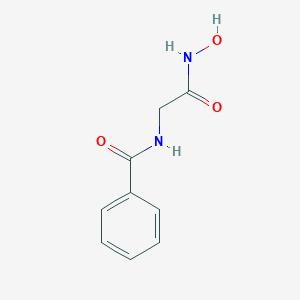
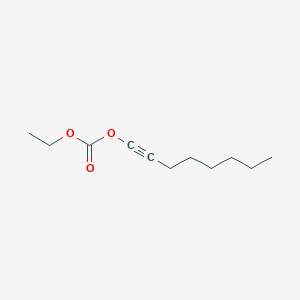
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
